molecular formula C18H26N6O B5550506 N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5550506
M. Wt: 342.4 g/mol
InChI Key: LHRKQCKEWSIHKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis efforts have been directed towards generating analogs and derivatives with potential receptor binding activities or for use as imaging agents. For example, Garcia et al. (2014) synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs for PET tracers of serotonin 5-HT(1A) receptors, showcasing the compound's versatility in receptor binding studies (Garcia et al., 2014).

Molecular Structure Analysis

Structural characterization studies, such as those by Karczmarzyk and Malinka (2008), have focused on determining the molecular conformations and interactions, such as hydrogen bonds and π…π stacking, which are crucial for understanding the compound's chemical behavior and potential binding mechanisms (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

Research into the compound's chemical reactions has led to the development of novel synthetic routes and derivatives with enhanced properties. For instance, the work by Babu et al. (2015) explores the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, highlighting the compound's potential in antimicrobial activity studies (Babu et al., 2015).

Physical Properties Analysis

Studies focusing on the physical properties of derivatives of this compound, such as solubility, crystallinity, and thermal stability, are essential for its application in material science and pharmaceutical formulations. Anuradha et al. (2014) provided insights into the crystal structure of a related compound, which helps in understanding the molecular packing and stability (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, selectivity, and potential biological activity, are critical for the development of therapeutics and materials. Jin et al. (2014) worked on optimizing a prototype inhibitor of TGF-β type I receptor kinase, demonstrating the compound's role in the discovery of potent, selective, and orally bioavailable inhibitors (Jin et al., 2014).

Scientific Research Applications

Antimicrobial Activity

N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide and related compounds have been studied for their antimicrobial properties. Fandaklı et al. (2012) explored the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, demonstrating their potential against various microorganisms. This highlights the compound's relevance in addressing bacterial resistance issues (Fandaklı et al., 2012).

Soluble Epoxide Hydrolase Inhibition

Research by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. This compound class, to which N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide belongs, is significant for its potential applications in regulating epoxide levels in various disease models, including cardiovascular and inflammatory disorders (Thalji et al., 2013).

Synthesis and Biological Evaluation

Başoğlu et al. (2013) investigated the synthesis and biological activities of compounds containing 1,2,4-triazole, 1,3,4-thiadiazole, and other related nuclei, offering insights into the diverse biological activities of these compounds, including antimicrobial and enzyme inhibition properties (Başoğlu et al., 2013).

Anticancer and Anti-Inflammatory Applications

Research into compounds structurally related to N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide includes their potential as anticancer and anti-inflammatory agents. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase activities. Such studies are crucial for developing new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

properties

IUPAC Name

N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-14-5-4-7-16(21-14)8-11-20-18(25)17-13-24(23-22-17)12-9-15-6-2-3-10-19-15/h4-5,7,13,15,19H,2-3,6,8-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRKQCKEWSIHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCNC(=O)C2=CN(N=N2)CCC3CCCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

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